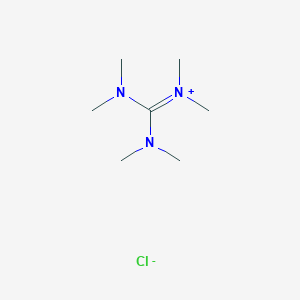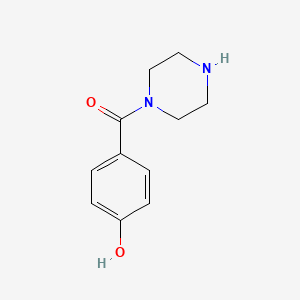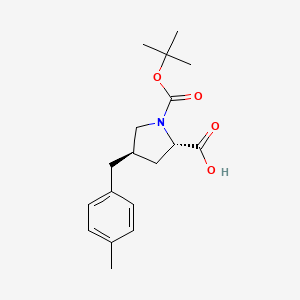
Dibutyl ditelluride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Organic Synthesis and Industrial Applications
Dibutyl ditelluride is used in organic synthesis and industrial applications. It assists in cyclopropanation of α,β-unsaturated ketone, ester, and nitrile with dibromomalonic esters, and effects alkylidenation of aldehydes, including α,β-unsaturated aldehyde, with the same reagent. This utilization demonstrates its role in specialized chemical reactions (Matsuki et al., 1989).
2. Drug Delivery Systems in Cancer Therapy
Dibutyl ditelluride is explored in the development of drug delivery systems. For instance, ditelluride-containing poly(ether-urethane) nanoparticles are used for controlled drug release. These nanoparticles exhibit biocompatibility as drug delivery vehicles, showing potential in chemotherapy and cancer treatment (Wang et al., 2016).
3. Investigation of Toxicological Effects
Studies involving dibutyl ditelluride also focus on understanding its toxicological effects. It's used in the assessment of apoptosis in human cells, indicating its importance in evaluating environmental and health impacts of tellurium-containing compounds (Sailer et al., 2002).
4. Advancements in Material Science
Dibutyl ditelluride has implications in material science. For example, its role in the adsorption states of autooxidized monolayers on surfaces, studied through various spectroscopic and microscopic methods, highlights its application in surface chemistry and material development (Nakamura et al., 2005).
5. Study of Antioxidant and Catalytic Properties
Research on dibutyl ditelluride includes exploring its antioxidant and catalytic properties. Water-soluble diorganyl tellurides with thiol peroxidase activity suggest its potential in biochemical applications and as an antioxidant agent (Kanda et al., 1999).
6. Exploration in Pharmaceutical Applications
In the pharmaceutical domain, ditellurides like dibutyl ditelluride are studied for their antiparasitic properties, especially against diseases like leishmaniasis. This indicates their potential as scaffolds for developing new therapeutic agents (Bandeira et al., 2019).
7. Neuroprotection and Neurotoxicity Studies
The compound is also investigated for its effects on the nervous system. Studies on the protective ability of selenium compounds against the neurotoxic effects of dibutyl ditelluride in rat cerebral cortex highlight its significance in neurotoxicity research (Moretto et al., 2005).
8. Electrocatalysis and Chemical Transformations
Dibutyl ditelluride is researched for its electrocatalytic properties. Its electrochemical behavior in various solvent systems, and the study of its reduction and oxidation processes, contribute to our understanding of organotellurium compound behavior in electrochemistry. This has implications for electrocatalysis and chemical transformations (Liftman & Albeck, 1983; 1984).
Propiedades
IUPAC Name |
1-(butylditellanyl)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Te2/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXCBWDGHACUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Te][Te]CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Te2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369778 | |
| Record name | Ditelluride, dibutyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyl ditelluride | |
CAS RN |
77129-69-2 | |
| Record name | Ditelluride, dibutyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutylditellane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[(3-Chloro-1,2,4-thiadiazol-5-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B1597823.png)



![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1597830.png)